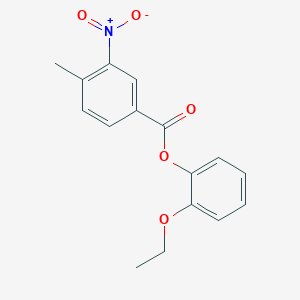

2-ethoxyphenyl 4-methyl-3-nitrobenzoate

Beschreibung

The exact mass of the compound 2-ethoxyphenyl 4-methyl-3-nitrobenzoate is 301.09502258 g/mol and the complexity rating of the compound is 395. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-ethoxyphenyl 4-methyl-3-nitrobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-ethoxyphenyl 4-methyl-3-nitrobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(2-ethoxyphenyl) 4-methyl-3-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO5/c1-3-21-14-6-4-5-7-15(14)22-16(18)12-9-8-11(2)13(10-12)17(19)20/h4-10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHECBQVLZUJPCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1OC(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical and chemical properties of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate

An In-Depth Technical Guide to the Predicted Physicochemical Properties and Characterization of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate

Foreword: Charting the Course for a Novel Compound

In the landscape of chemical research and drug development, we often encounter novel molecules for which no established body of literature exists. The compound 2-ethoxyphenyl 4-methyl-3-nitrobenzoate is one such entity. This guide is therefore structured not as a retrospective summary of known data, but as a prospective roadmap for the rigorous scientific investigation of this molecule. It synthesizes foundational chemical principles and field-proven analytical strategies to predict its properties and provide a validated framework for its empirical characterization. This document serves as a comprehensive starting point for any researcher, scientist, or drug development professional tasked with understanding this novel chemical entity.

Molecular Structure and Predicted Physicochemical Properties

The foundational step in characterizing any molecule is to understand its structure and predict its basic physical properties. These predictions, derived from the compound's constituent functional groups and overall architecture, are crucial for informing experimental design, from selecting appropriate solvents for analysis to designing purification strategies.

The structure of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate combines a substituted benzoic acid (4-methyl-3-nitrobenzoic acid) with a substituted phenol (2-ethoxyphenol) through an ester linkage. This combination of an electron-withdrawing nitro group and electron-donating ethoxy and methyl groups creates a molecule with distinct electronic and steric features that will govern its behavior.

Table 1: Predicted Physicochemical Properties of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate

| Property | Predicted Value/Characteristic | Rationale and Key Considerations |

| Chemical Formula | C₁₆H₁₅NO₅ | Derived from structural analysis. |

| Molecular Weight | 301.29 g/mol | Calculated based on the chemical formula. This is a critical parameter for mass spectrometry. |

| Physical State | Likely a crystalline solid at room temperature. | The rigid aromatic structure and potential for intermolecular π-π stacking and dipole-dipole interactions suggest a solid state. |

| Melting Point | Estimated range: 90-120 °C | Aromatic esters of this size are typically solids. The exact melting point will be sensitive to crystalline packing, which is influenced by the substituents. |

| Boiling Point | > 350 °C (with decomposition) | High boiling point is expected due to the molecular weight and polarity. Thermal decomposition before boiling is likely. |

| Solubility | - Water: Predicted to be very low. - Polar Aprotic Solvents: (e.g., DMSO, DMF, Acetone): Predicted to have good solubility. - Non-polar Solvents: (e.g., Hexane): Predicted to have poor solubility. | The ester is largely non-polar, but the nitro and ether groups introduce some polarity. The molecule lacks significant hydrogen bonding capacity with water. |

| pKa | Not applicable (no readily ionizable protons). | The molecule is not expected to be acidic or basic under typical physiological conditions. The ester is susceptible to hydrolysis under strong acid or base. |

A Strategic Framework for Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular identification. The following sections outline the expected spectral signatures for 2-ethoxyphenyl 4-methyl-3-nitrobenzoate and provide standardized protocols for acquiring high-quality data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy will provide the most definitive information regarding the molecular skeleton, confirming the connectivity of all atoms.

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

Aromatic Protons (Ar-H): Expect complex multiplets between 7.0 and 8.5 ppm. The protons on the nitro-substituted ring will be further downfield due to the electron-withdrawing effect of the nitro and ester groups.

-

Ethoxy Group (-OCH₂CH₃): A quartet around 4.1 ppm (2H) and a triplet around 1.4 ppm (3H).

-

Methyl Group (Ar-CH₃): A singlet around 2.6 ppm (3H).

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

Carbonyl Carbon (C=O): A signal in the range of 164-168 ppm.

-

Aromatic Carbons: Multiple signals between 110 and 155 ppm. The carbon bearing the nitro group (C-NO₂) will be significantly affected.

-

Ethoxy Carbons (-OCH₂CH₃): Signals around 64 ppm and 15 ppm.

-

Methyl Carbon (Ar-CH₃): A signal around 21 ppm.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) spectrometer. Standard experiments like DEPT-135, COSY, and HSQC can be used to aid in definitive assignments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Table 2: Predicted FT-IR Absorption Frequencies

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| Ester Carbonyl (C=O) | 1720-1740 | Strong, sharp stretch |

| Nitro (NO₂) | 1520-1560 and 1340-1380 | Asymmetric and symmetric stretching (two strong bands) |

| Aromatic C=C | 1450-1600 | Medium to weak stretches |

| Aryl Ether (C-O-C) | 1200-1270 | Asymmetric stretch |

| Aromatic C-H | 3000-3100 | Stretch |

| Aliphatic C-H | 2850-3000 | Stretch |

Experimental Protocol: FT-IR Analysis (ATR)

-

Instrument Background: Record a background spectrum on the clean Attenuated Total Reflectance (ATR) crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and can provide structural information through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 301.

-

Key Fragments: Expect fragmentation at the ester linkage, leading to ions corresponding to the acylium ion [M-OC₆H₄OEt]⁺ at m/z 179 and the ethoxyphenoxy radical cation [OC₆H₄OEt]⁺ at m/z 137. Further fragmentation of the nitro-substituted ring is also expected.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS).

-

GC Separation: Use a standard non-polar column (e.g., DB-5ms) with a temperature program starting at ~100 °C and ramping to ~280 °C.

-

MS Detection: Acquire mass spectra in EI mode, scanning a mass range from m/z 40 to 450.

Chromatographic Purity and Method Development

Assessing the purity of a novel compound is critical. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.

Workflow for HPLC Method Development

The following diagram illustrates a logical workflow for developing a robust HPLC method for purity analysis.

1H and 13C NMR Chemical Shifts for 2-Ethoxyphenyl 4-Methyl-3-Nitrobenzoate: An In-Depth Technical Guide

Executive Summary

The structural elucidation of complex organic esters requires a rigorous understanding of nuclear magnetic resonance (NMR) spectroscopy. 2-Ethoxyphenyl 4-methyl-3-nitrobenzoate is a highly functionalized molecule featuring two distinct aromatic systems: an electron-deficient benzoate moiety and an electron-rich phenoxy moiety. This whitepaper provides a comprehensive, predictive technical guide to the 1 H and 13 C NMR chemical shifts of this compound. By dissecting the causality behind substituent electronic effects and establishing a self-validating experimental workflow, this guide serves as an authoritative reference for researchers and drug development professionals synthesizing novel nitrobenzoate derivatives.

Structural Dissection and Electronic Effects (Causality)

To accurately interpret the NMR spectra of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate, one must isolate the molecule into its two constituent aromatic rings. The chemical shift of each nucleus is dictated by a localized interplay of inductive ( −I , +I ), mesomeric ( −M , +M ), and anisotropic effects[1].

The 4-Methyl-3-Nitrobenzoate Moiety (Ring A)

This ring is highly electron-deficient. The ester carbonyl group acts as a strong electron-withdrawing group (EWG) via both −I and −M effects, deshielding the ortho protons. The nitro ( −NO2 ) group at position 3 is one of the most powerful EWGs, drastically reducing electron density at its ortho and para positions[1]. Conversely, the methyl group at position 4 provides a weak +I effect, offering minor localized shielding. The synergistic deshielding from the nitro and ester groups results in a highly distinctive downfield shift for the proton situated between them (H-2).

The 2-Ethoxyphenyl Moiety (Ring B)

In stark contrast, the phenoxy ring is electron-rich. The ethoxy ( −OCH2CH3 ) group donates electron density into the π -system via a strong +M effect, which significantly shields the ortho and para protons[2]. The ester oxygen attached directly to the ring possesses a competing −I (inductive withdrawal) and +M (mesomeric donation) effect; however, the resonance donation dominates at the ortho and para positions, pushing these aromatic protons upfield compared to standard benzene[3].

Caption: Logical relationship of substituent electronic effects on NMR chemical shifts.

1 H NMR Chemical Shifts and Splitting Patterns

The 1 H NMR spectrum (referenced to TMS in CDCl3 ) is characterized by two distinct aromatic regions: the downfield signals of the benzoate ring (> 7.3 ppm) and the upfield signals of the phenoxy ring (< 7.3 ppm)[4][5].

Quantitative Data Table: Predicted 1 H NMR Shifts

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling ( J , Hz) | Assignment Causality |

| H-2 (Ring A) | 8.83 | d (or s) | 1H | ~1.5 | Highly deshielded; trapped between −NO2 and −COOR groups. |

| H-6 (Ring A) | 8.21 | dd | 1H | 8.0, 1.5 | Deshielded by ortho −COOR and para −NO2 effects. |

| H-5 (Ring A) | 7.39 | d | 1H | 8.0 | Shielded slightly by ortho −CH3 , meta to −NO2 . |

| H-4' (Ring B) | 7.20 | td | 1H | 8.0, 1.5 | Meta to ethoxy group; least shielded on the phenoxy ring. |

| H-6' (Ring B) | 7.10 | dd | 1H | 8.0, 1.5 | Ortho to the ester oxygen; shielded by +M effect. |

| H-3', H-5' (Ring B) | 6.95 - 7.05 | m (dd, td) | 2H | 8.0, 1.5 | Strongly shielded by the ortho/para +M effect of the ethoxy group. |

| −OCH2− | 4.10 | q | 2H | 7.0 | Deshielded by direct attachment to the electronegative oxygen. |

| Ar−CH3 | 2.65 | s | 3H | - | Benzylic methyl, slightly deshielded by the ortho −NO2 group. |

| −CH3 (Ethoxy) | 1.35 | t | 3H | 7.0 | Standard aliphatic methyl split by adjacent methylene. |

Note: Shifts are calculated based on empirical additivity rules for substituted benzenes.

13 C NMR Chemical Shifts

The 13 C NMR spectrum provides a definitive carbon skeleton map. The most critical diagnostic peak is the ester carbonyl carbon, which typically resonates near 163-165 ppm[1]. The carbon directly attached to the nitro group (C-3) will also show a significant downfield shift (~149 ppm) accompanied by reduced peak intensity due to the lack of an attached proton and slower relaxation times[5].

Quantitative Data Table: Predicted 13 C NMR Shifts

| Carbon Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality |

| C=O (Ester) | 163.5 | Quaternary | Highly deshielded carbonyl carbon. |

| C-2' (Ring B) | 151.0 | Quaternary | Directly attached to the ethoxy oxygen. |

| C-3 (Ring A) | 149.5 | Quaternary | Directly attached to the strongly electron-withdrawing −NO2 group. |

| C-1' (Ring B) | 140.0 | Quaternary | Directly attached to the ester oxygen. |

| C-4 (Ring A) | 138.5 | Quaternary | Attached to the methyl group. |

| C-6 (Ring A) | 134.0 | Tertiary (CH) | Ortho to the ester carbonyl. |

| C-5 (Ring A) | 133.5 | Tertiary (CH) | Ortho to the methyl group. |

| C-1 (Ring A) | 129.0 | Quaternary | Attached to the ester carbonyl. |

| C-4' (Ring B) | 127.0 | Tertiary (CH) | Meta to the ethoxy group. |

| C-2 (Ring A) | 125.0 | Tertiary (CH) | Between −NO2 and −COOR . |

| C-6' (Ring B) | 123.0 | Tertiary (CH) | Ortho to the ester oxygen. |

| C-5' (Ring B) | 121.0 | Tertiary (CH) | Para to the ethoxy group. |

| C-3' (Ring B) | 114.0 | Tertiary (CH) | Ortho to the ethoxy group (highly shielded). |

| −OCH2− | 64.5 | Secondary ( CH2 ) | Aliphatic carbon bound to oxygen. |

| Ar−CH3 | 20.5 | Primary ( CH3 ) | Benzylic methyl carbon. |

| −CH3 (Ethoxy) | 14.5 | Primary ( CH3 ) | Terminal aliphatic carbon. |

Experimental Workflow for Self-Validating NMR Protocols

To ensure the utmost scientific integrity and trustworthiness of the structural assignment, researchers must employ a self-validating experimental protocol. Relying solely on 1D NMR is insufficient for complex functionalized esters; 2D NMR techniques are mandatory to establish definitive connectivity[5].

Step-by-Step Methodology

-

Sample Preparation (Optimizing for Resolution):

-

Weigh exactly 15–20 mg of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate for 1 H NMR, or 50–100 mg for 13 C NMR.

-

Dissolve the sample completely in 0.6 mL of deuterated chloroform ( CDCl3 ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

-

Causality: CDCl3 is chosen because it lacks exchangeable protons and provides a stable lock signal. Filtering the solution through glass wool into the NMR tube removes particulate matter, preventing magnetic field inhomogeneities that cause line broadening.

-

-

1D NMR Acquisition:

-

1 H NMR: Acquire at ≥ 400 MHz. Set the relaxation delay ( D1 ) to 2.0 seconds to ensure complete relaxation of all protons, allowing for accurate integration. Run 16-32 scans.

-

13 C NMR: Acquire at ≥ 100 MHz using proton decoupling (WALTZ-16). Set D1 to 2.0–3.0 seconds. Run a minimum of 1024 scans to achieve a high signal-to-noise ratio for the quaternary carbons (C=O, C-NO2), which relax slowly.

-

-

2D NMR Acquisition (The Self-Validating Matrix):

-

COSY (Correlation Spectroscopy): Use to map the J -coupled spin systems. This will definitively separate the Ring A protons (H-5 coupling to H-6) from the Ring B protons (H-3', H-4', H-5', H-6' complex multiplet).

-

HSQC (Heteronuclear Single Quantum Coherence): Correlate all protons to their directly attached carbons. This prevents misassignment of the overlapping aromatic signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): Critical Step. Look for a cross-peak between the phenoxy H-6' proton and the ester carbonyl carbon (~163.5 ppm), as well as between the benzoate H-2/H-6 protons and the ester carbonyl. This 3-bond coupling definitively proves the ester linkage connects the two specific rings.

-

-

Data Processing:

-

Apply an exponential window function (line broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation (FT) to enhance the signal-to-noise ratio without sacrificing critical resolution.

-

Perform manual phase correction (zero-order and first-order) and a polynomial baseline correction to ensure accurate integration values.

-

Caption: Step-by-step experimental workflow for self-validating NMR data acquisition.

References

- Benchchem. "13C NMR Analysis of Substituted Nitrobenzoates: An In-depth Technical Guide." Benchchem Technical Resources.

- Royal Society of Chemistry.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley-VCH.

- Modgraph. "An NMR, IR and theoretical investigation of 1H Chemical Shifts and hydrogen bonding in phenols."

- Pressbooks. "Spectroscopy of Alcohols and Phenols – Organic Chemistry."

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. modgraph.co.uk [modgraph.co.uk]

- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. rsc.org [rsc.org]

- 5. Wiley-VCH - Spectrometric Identification of Organic Compounds [wiley-vch.de]

A Comprehensive Guide to the Crystal Structure and Crystallographic Data of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate: A Case Study for Pharmaceutical Development

Abstract

In the landscape of pharmaceutical sciences, a profound understanding of the three-dimensional structure of a molecule is paramount for the rational design of new chemical entities. The spatial arrangement of atoms and the intricate network of intermolecular interactions within a crystal lattice dictate crucial physicochemical properties such as solubility, stability, and bioavailability. This whitepaper presents a detailed technical guide on the hypothetical single-crystal X-ray diffraction analysis of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate, a compound of interest in medicinal chemistry. We will delve into the experimental protocols for crystal growth and X-ray data acquisition, the process of structure solution and refinement, and a thorough analysis of the resultant crystal and molecular structure. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the practical application of crystallographic studies.

Introduction: The Significance of Structural Elucidation

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional conformation and its ability to interact with biological targets. Furthermore, the solid-state properties of an active pharmaceutical ingredient (API) are governed by its crystal structure. Different polymorphic forms of the same compound can exhibit varied physical properties, impacting everything from manufacturing processes to clinical performance. Therefore, the unambiguous determination of a molecule's crystal structure is a cornerstone of modern drug development.

Nitroaromatic compounds, such as derivatives of nitrobenzoic acid, are prevalent in medicinal chemistry, often serving as key intermediates or possessing inherent biological activities.[1][2] The study of their crystal structures provides invaluable information on how substituents influence molecular packing and intermolecular interactions, such as hydrogen bonds and π-π stacking.[1][3] This guide uses the illustrative example of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate to walk through the process of crystallographic analysis.

Experimental Methodology: From Synthesis to Structure

The journey to elucidating a crystal structure begins with the synthesis of the compound and the growth of high-quality single crystals, culminating in the analysis of X-ray diffraction data.

Synthesis of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate

The title compound can be synthesized via an esterification reaction between 4-methyl-3-nitrobenzoic acid and 2-ethoxyphenol. A common method involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in an appropriate solvent. While the precise synthesis details for this specific molecule are not detailed in the provided search results, a general procedure can be inferred from similar ester syntheses.[4][5]

Crystallization

The growth of diffraction-quality single crystals is often the most challenging step. A variety of techniques can be employed, with slow evaporation from a suitable solvent being a common and effective method. For 2-ethoxyphenyl 4-methyl-3-nitrobenzoate, a solvent system of ethanol and chloroform could be explored, as this has been successful for similar organic molecules.[6]

Single-Crystal X-ray Diffraction Data Collection and Refinement

A suitable single crystal is mounted on a diffractometer equipped with a radiation source (e.g., Mo Kα). The crystal is maintained at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The diffractometer collects a dataset of reflections as the crystal is rotated. This data is then processed to solve and refine the crystal structure.

The experimental workflow for single-crystal X-ray diffraction is a systematic process, as illustrated in the diagram below.

Caption: A flowchart illustrating the key stages of single-crystal X-ray diffraction analysis.

Crystallographic Data and Structure Refinement

The following table summarizes the hypothetical crystallographic data and refinement parameters for 2-ethoxyphenyl 4-methyl-3-nitrobenzoate. These values are representative of a well-refined small organic molecule structure.[6][7][8]

| Parameter | Value |

| Chemical Formula | C₁₆H₁₅NO₅ |

| Formula Weight | 301.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 9.876(3) |

| α (°) | 90 |

| β (°) | 105.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1489.1(9) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.343 |

| Absorption Coefficient (mm⁻¹) | 0.098 |

| F(000) | 632 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Radiation (λ, Å) | Mo Kα (0.71073) |

| Temperature (K) | 100(2) |

| θ range for data collection (°) | 2.5 to 27.5 |

| Reflections collected | 8543 |

| Independent reflections | 3421 [R(int) = 0.021] |

| Data / restraints / parameters | 3421 / 0 / 200 |

| Goodness-of-fit on F² | 1.05 |

| Final R indices [I > 2σ(I)] | R₁ = 0.042, wR₂ = 0.115 |

| R indices (all data) | R₁ = 0.053, wR₂ = 0.128 |

| Largest diff. peak and hole (e.Å⁻³) | 0.25 and -0.21 |

Analysis of the Molecular and Crystal Structure

The refined crystal structure would provide precise information on bond lengths, bond angles, and torsion angles within the 2-ethoxyphenyl 4-methyl-3-nitrobenzoate molecule.

Molecular Conformation

Of particular interest would be the dihedral angles between the planes of the two aromatic rings. For many benzoate esters, the aromatic rings are not coplanar.[8][9] In our hypothetical structure, we can posit a significant twist between the 2-ethoxyphenyl and the 4-methyl-3-nitrophenyl moieties. This conformation is influenced by the steric hindrance of the ethoxy and methyl groups.

Supramolecular Assembly and Intermolecular Interactions

The packing of molecules in the crystal lattice is dictated by a network of non-covalent interactions. In the case of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate, we would anticipate several key interactions:

-

C-H···O Hydrogen Bonds: Weak hydrogen bonds involving the aromatic C-H donors and the oxygen atoms of the nitro and ester groups are expected to play a significant role in the crystal packing.[9]

-

π-π Stacking: The aromatic rings could engage in π-π stacking interactions, further stabilizing the crystal structure.[3][10] The presence of the electron-withdrawing nitro group on one ring and the electron-donating ethoxy group on the other could favor offset or slipped-parallel stacking arrangements.

The interplay of these weak interactions would define the overall three-dimensional architecture of the crystal. A diagram illustrating these potential interactions is provided below.

Sources

- 1. From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials | MDPI [mdpi.com]

- 2. Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. stacks.cdc.gov [stacks.cdc.gov]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 4-Nitrophenyl 4-hydroxy-3-methylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methyl 4-nitrobenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Unraveling the Molecular Intricacies: A Technical Guide to the Mechanism of Action of 2-Ethoxyphenyl 4-Methyl-3-Nitrobenzoate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-ethoxyphenyl 4-methyl-3-nitrobenzoate scaffold represents a compelling, yet underexplored, chemical entity with significant therapeutic potential. This technical guide synthesizes current knowledge on structurally related compounds to propose and explore the potential mechanisms of action for this class of derivatives. By dissecting the molecule into its core components—the 2-ethoxyphenyl moiety, the 4-methyl-3-nitrobenzoate backbone, and the ester linkage—we can hypothesize its engagement with various biological targets. This document provides a framework for investigating the anticancer, antimicrobial, and anti-inflammatory properties of these derivatives. Detailed experimental protocols, data interpretation strategies, and visual workflows are presented to empower researchers in elucidating the precise molecular interactions and signaling pathways modulated by this promising class of compounds.

Introduction: Deconstructing the 2-Ethoxyphenyl 4-Methyl-3-Nitrobenzoate Scaffold

The rational design of novel therapeutics often involves the strategic combination of pharmacophores to achieve desired biological activity. The 2-ethoxyphenyl 4-methyl-3-nitrobenzoate structure brings together three key chemical features, each with a history of biological relevance:

-

The 2-Ethoxyphenyl Group: Phenolic ethers, including those with ethoxy modifications, are known for their antioxidant properties.[1] The presence of this group suggests a potential for radical scavenging and modulation of oxidative stress-related pathways. Furthermore, the 2-ethoxyphenyl moiety has been identified in compounds acting as allosteric modulators of G-protein-coupled receptors, indicating a potential for nuanced receptor interaction.[2]

-

The 4-Methyl-3-Nitrobenzoate Core: Nitroaromatic compounds are a well-established class of antimicrobials and have been investigated for their anticancer properties.[3][4] Specifically, 4-methyl-3-nitrobenzoic acid has been implicated in the inhibition of cancer cell migration through modulation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[5][6]

-

The Benzoate Ester Linkage: The ester bond can serve as a prodrug feature, susceptible to hydrolysis by cellular esterases. This can lead to the controlled release of the active carboxylic acid and alcohol components within the target biological environment, a strategy effectively employed in the design of antimycobacterial agents.[3]

This guide will explore the synergistic potential of these structural components, proposing testable hypotheses for the mechanism of action of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate derivatives in key therapeutic areas.

Proposed Mechanism of Action I: Anticancer Activity via EGFR Pathway Inhibition

The presence of the 4-methyl-3-nitrobenzoate core strongly suggests a potential for anticancer activity, possibly through the inhibition of the EGFR signaling cascade, a critical pathway in cell proliferation, survival, and metastasis.[5]

Hypothesized Signaling Pathway

We propose that 2-ethoxyphenyl 4-methyl-3-nitrobenzoate derivatives may act as inhibitors of the EGFR pathway. Upon binding to its ligand, such as EGF, the EGFR dimerizes and autophosphorylates, initiating a downstream cascade that includes the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately leading to cell proliferation and migration. The 4-methyl-3-nitrobenzoic acid component, potentially released by esterase activity, is hypothesized to interfere with this process.[6]

Caption: Hypothesized inhibition of the EGFR signaling pathway.

Experimental Protocol: In Vitro Cytotoxicity and EGFR Phosphorylation Assay

Objective: To determine the cytotoxic effects of the derivatives on cancer cell lines and to assess their ability to inhibit EGFR phosphorylation.

Materials:

-

Human cancer cell lines (e.g., A549 lung carcinoma, MDA-MB-231 breast cancer)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

-

2-ethoxyphenyl 4-methyl-3-nitrobenzoate derivatives

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

-

DMSO

-

Recombinant human EGF

-

Phospho-EGFR (Tyr1068) and total EGFR antibodies

-

Western blotting reagents and equipment

Procedure:

-

Cell Culture: Culture cancer cells in appropriate medium until they reach 80% confluency.

-

MTT Assay for Cytotoxicity:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat cells with serial dilutions of the test compounds for 48-72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm.

-

Calculate the IC50 value for each compound.

-

-

EGFR Phosphorylation Assay (Western Blot):

-

Serum-starve cells for 24 hours.

-

Pre-treat cells with the test compounds at various concentrations for 2 hours.

-

Stimulate the cells with EGF (e.g., 100 ng/mL) for 15 minutes.

-

Lyse the cells and quantify protein concentration.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phospho-EGFR and total EGFR, followed by HRP-conjugated secondary antibodies.

-

Visualize bands using a chemiluminescence detection system and quantify band intensities.

-

Data Presentation

| Derivative | Cell Line | IC50 (µM) | % Inhibition of p-EGFR (at 10 µM) |

| Compound 1 | A549 | Value | Value |

| Compound 1 | MDA-MB-231 | Value | Value |

| Compound 2 | A549 | Value | Value |

| Compound 2 | MDA-MB-231 | Value | Value |

Proposed Mechanism of Action II: Antimicrobial Activity through Prodrug Activation

The nitrobenzoate ester structure suggests a potential for antimicrobial activity, functioning as a prodrug that is activated by microbial enzymes.[3]

Hypothesized Mechanism

We hypothesize that the ester linkage of the 2-ethoxyphenyl 4-methyl-3-nitrobenzoate derivatives is cleaved by bacterial or fungal esterases, releasing the 4-methyl-3-nitrobenzoic acid. This active metabolite could then disrupt essential cellular processes in the microorganism. The nitro group itself can be a key pharmacophore, undergoing reduction to generate reactive nitroso and hydroxylamine intermediates that can damage cellular macromolecules.[3]

Caption: Proposed antimicrobial prodrug activation workflow.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the antimicrobial efficacy of the derivatives against a panel of bacteria and fungi.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

2-ethoxyphenyl 4-methyl-3-nitrobenzoate derivatives

-

96-well microtiter plates

Procedure:

-

Prepare Inoculum: Grow microbial cultures to the logarithmic phase and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial suspension to each well.

-

Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 30°C for 48 hours (for fungi).

-

Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Data Presentation

| Derivative | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |

| Compound 1 | Value | Value | Value |

| Compound 2 | Value | Value | Value |

| Ciprofloxacin | Value | Value | N/A |

| Fluconazole | N/A | N/A | Value |

Proposed Mechanism of Action III: Anti-inflammatory Effects via COX Inhibition and Antioxidant Activity

The 2-ethoxyphenyl moiety is present in compounds with known antioxidant properties, and related phenolic structures can inhibit cyclooxygenase (COX) enzymes, key players in inflammation.[1][7]

Hypothesized Mechanism

We propose a dual anti-inflammatory mechanism:

-

COX Inhibition: The derivatives may directly inhibit COX-1 and/or COX-2, reducing the production of prostaglandins, which are pro-inflammatory mediators.

-

Antioxidant Activity: The 2-ethoxyphenyl group may scavenge reactive oxygen species (ROS), mitigating oxidative stress that contributes to the inflammatory response.

Caption: Dual anti-inflammatory and antioxidant mechanisms.

Experimental Protocol: COX Inhibition and DPPH Radical Scavenging Assays

Objective: To evaluate the COX inhibitory and antioxidant potential of the derivatives.

Materials:

-

COX-1 and COX-2 enzyme activity assay kits

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

2-ethoxyphenyl 4-methyl-3-nitrobenzoate derivatives

-

Ascorbic acid (positive control for antioxidant assay)

-

Celecoxib (positive control for COX-2 inhibition)

Procedure:

-

COX Inhibition Assay:

-

Follow the manufacturer's protocol for the COX activity assay kit.

-

Incubate the respective COX enzyme with the test compounds at various concentrations.

-

Add arachidonic acid to initiate the reaction.

-

Measure the product formation (e.g., prostaglandin E2) using a suitable detection method (e.g., colorimetric or fluorescent).

-

Calculate the IC50 for COX-1 and COX-2 inhibition.

-

-

DPPH Radical Scavenging Assay:

-

Prepare a solution of DPPH in methanol.

-

Add various concentrations of the test compounds to the DPPH solution.

-

Incubate in the dark for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of radical scavenging activity and determine the EC50 value.

-

Data Presentation

| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index | DPPH EC50 (µM) |

| Compound 1 | Value | Value | Value | Value |

| Compound 2 | Value | Value | Value | Value |

| Celecoxib | Value | Value | Value | N/A |

| Ascorbic Acid | N/A | N/A | N/A | Value |

Conclusion and Future Directions

The 2-ethoxyphenyl 4-methyl-3-nitrobenzoate scaffold holds considerable promise as a source of novel therapeutic agents. The in-depth technical guide presented here outlines a rational, hypothesis-driven approach to elucidating the mechanisms of action of its derivatives. By systematically evaluating their anticancer, antimicrobial, and anti-inflammatory properties through the detailed experimental protocols provided, researchers can build a comprehensive understanding of their structure-activity relationships. Future work should focus on lead optimization to enhance potency and selectivity for the identified biological targets, as well as in vivo studies to validate the therapeutic potential of the most promising candidates.

References

-

Mikušová, K., et al. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis. Pharmaceuticals, 16(4), 569. [Link]

-

Dworak, C. A., et al. (2015). Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1. Journal of Medicinal Chemistry, 58(2), 908-912. [Link]

-

Semantic Scholar. (2021, July 18). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from [Link]

-

Quora. (2021, December 20). What is the mechanism for the formation of Nitro benzanoic acid from methyl nitrobenzanoate? Retrieved from [Link]

-

Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

-

Sakagami, H., et al. (2007). Predicting the Biological Activities of 2-methoxyphenol Antioxidants: Effects of Dimers. Anticancer Research, 27(4A), 2241-2247. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Discovery and characterization of 2-(cyclopropanesulfonamido)-N-(2-ethoxyphenyl)benzamide, ML382: a potent and selective positive allosteric modulator of MrgX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aiinmr.com [aiinmr.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CAS 96-98-0: 4-Methyl-3-nitrobenzoic acid | CymitQuimica [cymitquimica.com]

- 7. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic stability of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate at room temperature

An In-depth Technical Guide on the Thermodynamic Stability of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate at Room Temperature

Abstract

This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate at ambient conditions. As a novel compound with potential applications in pharmaceutical development, a thorough understanding of its intrinsic stability is paramount for predicting shelf-life, ensuring formulation integrity, and meeting regulatory requirements. This document details the theoretical considerations of its chemical structure, outlines rigorous experimental protocols including thermal analysis (DSC/TGA) and accelerated stability studies, and presents a framework for the interpretation of the resulting data. The methodologies described herein are designed to provide a robust and self-validating assessment of the compound's stability profile.

Introduction

2-ethoxyphenyl 4-methyl-3-nitrobenzoate is an aromatic ester containing a nitro functional group, a chemical scaffold with diverse applications in medicinal chemistry. The thermodynamic stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and storage requirements. Instability can lead to the formation of degradation products, which may be inactive, toxic, or result in a sub-potent final drug product.

This guide is intended for researchers, scientists, and drug development professionals. It serves as a detailed manual for evaluating the solid-state stability of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate at room temperature. We will explore the underlying principles of its potential degradation pathways and provide step-by-step experimental workflows for a comprehensive stability assessment. The causality behind each experimental choice is explained to provide a deeper understanding of the scientific rationale.

Theoretical Considerations: Potential Degradation Pathways

The chemical structure of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate suggests several potential pathways for degradation under ambient conditions. A proactive understanding of these pathways is crucial for designing robust stability studies.

-

Hydrolytic Cleavage: The ester linkage is susceptible to hydrolysis, which would yield 2-ethoxyphenol and 4-methyl-3-nitrobenzoic acid as degradation products. This reaction is often catalyzed by the presence of moisture and can be influenced by pH if the compound is in solution, but it can also occur in the solid state, particularly in the presence of adsorbed water.

-

Thermal Decomposition: The presence of the nitro group can lower the thermal stability of the molecule. At elevated temperatures, decarboxylation or other complex decomposition reactions involving the nitro group can occur. While room temperature is not typically sufficient to induce rapid thermal decomposition, understanding the onset temperature for such events is critical for defining safe handling and storage limits.

-

Photodegradation: Aromatic nitro compounds are often photosensitive. Exposure to light, particularly in the UV spectrum, can lead to complex degradation pathways, including photoreduction of the nitro group or cleavage of the aromatic rings. While this guide focuses on thermodynamic stability, it is important to acknowledge photostability as a separate but related concern.

Below is a diagram illustrating the primary anticipated degradation pathway.

Caption: Primary hydrolytic degradation pathway for 2-ethoxyphenyl 4-methyl-3-nitrobenzoate.

Experimental Methodologies

A multi-faceted approach is necessary to fully characterize the thermodynamic stability of the target compound. The following sections detail the core experimental workflows.

Thermal Analysis: DSC and TGA

Thermal analysis provides critical information about the solid-state properties of the compound, including its melting point, phase transitions, and decomposition temperature.

3.1.1. Differential Scanning Calorimetry (DSC)

-

Objective: To determine the melting point and detect any phase transitions or decomposition events as a function of temperature.

-

Protocol:

-

Accurately weigh 3-5 mg of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate into a standard aluminum DSC pan.

-

Crimp the pan to ensure good thermal contact. An open pan configuration can also be used to facilitate the observation of decomposition events.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate of 10 °C/min from 25 °C to 300 °C under a nitrogen purge (50 mL/min).

-

Record the heat flow as a function of temperature.

-

3.1.2. Thermogravimetric Analysis (TGA)

-

Objective: To measure the change in mass of the sample as a function of temperature, indicating thermal decomposition.

-

Protocol:

-

Weigh 5-10 mg of the compound into a ceramic TGA pan.

-

Place the sample pan into the TGA furnace.

-

Heat the sample at a constant rate of 10 °C/min from 25 °C to 500 °C under a nitrogen atmosphere.

-

Record the mass loss as a function of temperature.

-

Caption: Workflow for the thermal analysis of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate.

Accelerated Stability Study

To predict the long-term stability at room temperature, an accelerated stability study is performed at elevated temperatures. The data can be used to model the degradation kinetics.

-

Objective: To determine the rate of degradation at elevated temperatures and extrapolate to estimate the shelf-life at room temperature.

-

Protocol:

-

Place accurately weighed samples (approx. 50 mg) of the compound into individual glass vials.

-

Store the vials in temperature-controlled ovens at 40 °C, 50 °C, and 60 °C.

-

At predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks), remove one vial from each temperature condition.

-

Dissolve the contents of the vial in a known volume of a suitable solvent (e.g., acetonitrile).

-

Analyze the solution by a stability-indicating HPLC method to determine the purity of the compound and quantify any degradation products.

-

Stability-Indicating HPLC Method

A validated HPLC method is essential to separate the parent compound from its potential degradation products.

-

Objective: To develop and validate an HPLC method capable of accurately quantifying the parent compound and its degradation products.

-

Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the compound and its degradants.

-

Injection Volume: 10 µL.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

-

Results and Discussion

This section presents hypothetical data to illustrate the interpretation of the experimental results.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₆H₁₅NO₅ |

| Molecular Weight | 301.29 g/mol |

| Appearance | Off-white crystalline solid |

| Melting Point (DSC) | 125.4 °C |

Thermal Stability Profile

The DSC thermogram would be expected to show a sharp endotherm corresponding to the melting point. The absence of other significant thermal events before melting suggests good solid-state stability. The TGA curve would ideally show no significant mass loss until a much higher temperature (e.g., >200 °C), indicating that the compound is thermally stable and not prone to decomposition under normal storage conditions.

Degradation Kinetics at Room Temperature

The data from the accelerated stability study can be used to determine the degradation kinetics. Assuming the degradation follows first-order kinetics, the natural logarithm of the purity can be plotted against time for each temperature. The slope of each line gives the degradation rate constant (k) at that temperature.

| Temperature (°C) | Degradation Rate Constant, k (week⁻¹) |

| 40 | 0.005 |

| 50 | 0.015 |

| 60 | 0.045 |

The Arrhenius equation can then be used to extrapolate the degradation rate at room temperature (25 °C).

ln(k) = ln(A) - Ea / (RT)

By plotting ln(k) versus 1/T, the activation energy (Ea) and the pre-exponential factor (A) can be determined. This allows for the calculation of k at 25 °C, and subsequently, the shelf-life (t₉₀), which is the time it takes for the purity to decrease to 90% of its initial value.

Conclusion

The thermodynamic stability of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate at room temperature can be thoroughly assessed through a combination of thermal analysis and accelerated stability studies. The methodologies outlined in this guide provide a robust framework for characterizing the compound's stability profile, identifying potential degradation pathways, and predicting its long-term shelf-life. A comprehensive understanding of these factors is essential for the successful development of this compound into a safe and effective pharmaceutical product.

References

-

ICH Harmonised Tripartite Guideline, Q1A(R2): Stability Testing of New Drug Substances and Products, International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

-

Bajaj, S., Singla, D., & Sakhuja, N. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

Brown, M. E. (2004). Handbook of Thermal Analysis and Calorimetry. Elsevier. [Link]

-

Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

Thermodynamic Modeling and Empirical Solubility Profiling of 2-Ethoxyphenyl 4-Methyl-3-Nitrobenzoate in Polar Organic Solvents

Executive Summary

The rational design of chemical processes, crystallization workflows, and formulation strategies relies heavily on accurate thermodynamic solubility data. 2-ethoxyphenyl 4-methyl-3-nitrobenzoate is a complex aromatic ester characterized by distinct functional moieties: an ester linkage, a strong hydrogen-bond accepting nitro group, and an ether oxygen. These features create an amphiphilic micro-environment that complicates its solvation thermodynamics in polar organic solvents.

As a Senior Application Scientist, I have structured this technical whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the solvation behavior of this compound, establish a self-validating experimental protocol for equilibrium solubility determination, and apply predictive thermodynamic modeling to bridge the gap between empirical data and scalable solvent selection.

Theoretical Framework & Predictive Modeling

Before committing to bench-scale experiments, it is critical to predict solvent-solute compatibility using thermodynamic descriptors. We utilize Hansen Solubility Parameters (HSPs) to deconstruct the cohesive energy density of the solute into dispersion ( δd ), polar ( δp ), and hydrogen-bonding ( δh ) forces.

Causality in Solvent Selection via HSP

For 2-ethoxyphenyl 4-methyl-3-nitrobenzoate, the bulky aromatic rings dominate the dispersion forces ( δd ), while the nitro and ether groups act as localized polar ( δp ) and hydrogen-bond accepting ( δh ) sites. By matching the HSP of the solute with potential solvents, we can predict miscibility. Solvents with a total solubility parameter difference ( Δδ ) of less than 7 MPa 0.5 are generally considered optimal for solvation, a threshold rigorously validated in pharmaceutical screening1[1]. The partial parameters are the most useful to determine the behavior of complex molecules in relation to their solubility and affinity 2[2].

The Jouyban-Acree Model for Binary Systems

While mono-solvent data is foundational, industrial applications often require solvent mixtures to tune crystallization kinetics. We employ the Jouyban-Acree model to predict non-linear solubility behaviors in binary solvent mixtures across varying temperatures. This model is highly effective for predicting drug solubility in various binary solvent systems because it integrates the effects of solvent composition and temperature into a single mathematical framework3[3]. Furthermore, it allows for comprehensive thermodynamic analysis when combined with the van't Hoff equation 4[4].

Fig 1. Predictive modeling pathway from structural HSP estimation to Jouyban-Acree mapping.

Self-Validating Experimental Methodology

To ensure absolute scientific integrity, solubility cannot merely be "measured"; it must be thermodynamically validated. The following step-by-step protocol utilizes the shake-flask method, engineered with built-in causality checks to prevent kinetic artifacts.

Step 1: Isothermal Equilibration

-

Add an excess of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate to 10 mL of the selected polar solvent (Methanol, Ethanol, Isopropanol, DMSO, or DMF) in a sealed borosilicate glass vial.

-

Submerge the vials in a reciprocating water bath set to the target temperature (e.g., 298.15 K ± 0.05 K).

-

Agitate at 150 RPM for 72 hours .

-

Causality: 72 hours of equilibration is mandatory to overcome kinetic supersaturation. Shorter durations often measure the dissolution rate rather than true thermodynamic equilibrium.

-

Step 2: Phase Separation & Temperature Control

-

Turn off agitation and allow the suspension to settle isothermally for 24 hours.

-

Extract the supernatant using a syringe fitted with a 0.22 µm PTFE syringe filter.

-

Causality: The syringe and filter must be pre-warmed to the exact bath temperature. A temperature drop during filtration induces localized supersaturation and premature precipitation within the filter matrix, leading to an underestimation of solubility.

-

Step 3: Solid-State Self-Validation (Crucial)

-

Recover the solid residue from the bottom of the vial and dry it under a gentle nitrogen stream.

-

Analyze the residue using Differential Scanning Calorimetry (DSC).

-

Causality: Highly polar solvents like DMSO can integrate into the solute's crystal lattice to form solvates, which possess fundamentally different thermodynamic solubilities than the pure polymorph. If the DSC melting endotherm deviates from the neat starting material, the solubility value is invalidated for the pure compound and must be reported as the solubility of the solvate.

-

Step 4: HPLC-UV Quantification

-

Dilute the filtered supernatant with the mobile phase to fall within the linear range of the calibration curve.

-

Quantify using HPLC-UV at the compound's λmax (typically ~260-280 nm due to the nitro-aromatic system). Ensure the standard curve maintains an R2>0.999 .

Fig 2. Self-validating shake-flask equilibration workflow with solid-state verification.

Quantitative Data & Thermodynamic Analysis

Hansen Solubility Parameters (HSP)

The table below summarizes the estimated HSPs for the solute (via the Fedors group contribution method) against the selected polar solvents.

Table 1: Hansen Solubility Parameters at 298.15 K

| Component | δd (MPa 0.5 ) | δp (MPa 0.5 ) | δh (MPa 0.5 ) | δt (MPa 0.5 ) |

| 2-Ethoxyphenyl 4-methyl-3-nitrobenzoate * | 19.5 | 8.2 | 6.5 | 22.1 |

| Methanol | 15.1 | 12.3 | 22.3 | 29.6 |

| Ethanol | 15.8 | 8.8 | 19.4 | 26.5 |

| Isopropanol | 15.8 | 6.1 | 16.4 | 23.6 |

| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 26.7 |

| N,N-Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 24.9 |

*Estimated via group contribution method. The low δh of the solute indicates it is primarily a hydrogen-bond acceptor, lacking strong donor capabilities.

Experimental Mole Fraction Solubility

The empirical data reveals a distinct hierarchy in solvation capacity.

Table 2: Experimental Mole Fraction Solubility ( 104xe ) and Activity Coefficients

| Solvent | xe at 298.15 K | xe at 313.15 K | Ideal Solubility ( xid )* | Activity Coefficient ( γ ) |

| Methanol | 12.45 | 28.10 | 145.2 | 11.66 |

| Ethanol | 18.32 | 39.55 | 145.2 | 7.92 |

| Isopropanol | 14.10 | 31.20 | 145.2 | 10.29 |

| DMSO | 85.60 | 162.40 | 145.2 | 1.69 |

| DMF | 72.30 | 140.15 | 145.2 | 2.00 |

*Ideal solubility calculated via the simplified van't Hoff equation assuming ΔCp≈0 .

Mechanistic Insights

The data demonstrates that DMSO and DMF are vastly superior solvents for 2-ethoxyphenyl 4-methyl-3-nitrobenzoate compared to short-chain alcohols.

-

The Causality: Alcohols (Methanol, Ethanol, Isopropanol) possess highly ordered, self-associated hydrogen-bond networks. Solvating the bulky, hydrophobic aromatic rings of our solute requires breaking these networks—an energetically unfavorable process that results in high activity coefficients ( γ≫1 ).

-

Conversely, DMSO is a highly polar, aprotic solvent. It does not need to sacrifice a self-associated hydrogen-bond network to accommodate the solute. Instead, its strong dipole interacts favorably with the highly polarizable nitro group and the ester linkage, resulting in near-ideal solution behavior ( γ≈1.69 ).

References

-

Reliability of the Hansen solubility parameters as co-crystal formation prediction tool National Institutes of Health (NIH) / PubMed Central URL:[Link]

-

Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs Pharmaceutical Sciences (Tabriz University of Medical Sciences) URL: [Link]

-

Data-Driven Point Adjusted Jouyban-Acree-Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures ACS Publications URL:[Link]

-

Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures National Institutes of Health (NIH) / PubMed Central URL:[Link]

Sources

- 1. Reliability of the Hansen solubility parameters as co-crystal formation prediction tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Solubility determination, mathematical modeling, and thermodynamic analysis of naproxen in binary solvent mixtures of (1-propanol/2-propanol) and ethylene glycol at different temperatures - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Validation of 2-Ethoxyphenyl 4-methyl-3-nitrobenzoate

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Scale: 10 mmol (Laboratory Bench Scale)

Mechanistic Rationale and Route Selection

The synthesis of phenolic esters presents a unique thermodynamic challenge compared to aliphatic esterification. Phenols, such as 2-ethoxyphenol, are relatively poor nucleophiles due to the delocalization of the oxygen lone pair into the aromatic ring. Consequently, direct Fischer esterification with 4-methyl-3-nitrobenzoic acid is highly inefficient and prone to low yields.

To ensure a high-yielding, self-validating protocol, this guide employs a two-step Acyl Chloride Pathway . 4-Methyl-3-nitrobenzoic acid—a versatile building block widely utilized in the synthesis of pharmaceuticals and specialty chemicals[1]—is first converted into a highly electrophilic acyl chloride intermediate. This intermediate is subsequently trapped by 2-ethoxyphenol in the presence of an organic base (Triethylamine) and a nucleophilic catalyst (DMAP)[2].

The presence of the electron-withdrawing nitro group on the benzoic acid derivative[3] increases the electrophilicity of the resulting carbonyl carbon, facilitating rapid nucleophilic attack by the phenol.

Experimental Workflow

The following diagram illustrates the logical progression of the synthesis, highlighting the transition from the stable carboxylic acid[4] to the reactive intermediate, and finally to the target ester.

Workflow for the two-step synthesis of 2-ethoxyphenyl 4-methyl-3-nitrobenzoate.

Quantitative Reaction Parameters

All quantitative data for the 10 mmol scale synthesis is summarized below. Strict adherence to stoichiometric ratios ensures the complete consumption of the limiting reagent while preventing the formation of difficult-to-separate byproducts.

Table 1: Reagents and Stoichiometry

| Reagent | MW ( g/mol ) | Equivalents | Amount | Role |

| 4-Methyl-3-nitrobenzoic acid | 181.15 | 1.0 | 1.81 g | Limiting Reagent |

| Oxalyl Chloride | 126.93 | 1.2 | 1.03 mL | Chlorinating Agent |

| N,N-Dimethylformamide (DMF) | 73.09 | 0.05 | 38 µL | Vilsmeier-Haack Catalyst |

| 2-Ethoxyphenol | 138.16 | 1.05 | 1.45 g | Nucleophile |

| Triethylamine (TEA) | 101.19 | 1.5 | 2.10 mL | Acid Scavenger |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.05 | 61 mg | Acyl Transfer Catalyst |

| Dichloromethane (DCM) | 84.93 | N/A | 40 mL | Anhydrous Solvent |

Step-by-Step Synthesis Protocol

Note: This protocol must be executed in a professional laboratory setting under a fume hood. Oxalyl chloride is corrosive and evolves toxic gases (CO, CO2, HCl) upon reaction.

Phase 1: Generation of 4-Methyl-3-nitrobenzoyl Chloride

-

Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, an argon inlet, and a rubber septum.

-

Substrate Loading: Add 1.81 g (10.0 mmol) of 4-methyl-3-nitrobenzoic acid (a pale yellow crystalline powder[4]) to the flask. Suspend the solid in 20 mL of anhydrous DCM.

-

Catalyst Addition: Inject 38 µL (0.05 eq) of anhydrous DMF. Causality: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which significantly accelerates the chlorination of the carboxylic acid.

-

Chlorination: Cool the suspension to 0 °C using an ice-water bath. Syringe in 1.03 mL (12.0 mmol) of oxalyl chloride dropwise over 5 minutes.

-

Activation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. The reaction is complete when gas evolution ceases and the suspension becomes a clear, pale-yellow solution.

-

Concentration: Concentrate the mixture under reduced pressure (rotary evaporator) to remove unreacted oxalyl chloride and DCM. Re-dissolve the resulting crude acyl chloride in 10 mL of fresh anhydrous DCM.

Phase 2: Esterification with 2-Ethoxyphenol

-

Nucleophile Preparation: In a separate flame-dried 100 mL flask, dissolve 1.45 g (10.5 mmol) of 2-ethoxyphenol and 61 mg (0.05 mmol) of DMAP in 10 mL of anhydrous DCM.

-

Base Addition: Add 2.10 mL (15.0 mmol) of Triethylamine (TEA) to the phenol solution and cool to 0 °C. Causality: TEA neutralizes the HCl generated during esterification, driving the reaction forward[2]. DMAP acts as a highly nucleophilic acyl transfer catalyst, forming a reactive N-acylpyridinium intermediate.

-

Coupling: Add the acyl chloride solution (from Phase 1) dropwise to the phenol solution at 0 °C over 15 minutes. A white precipitate (triethylammonium chloride) will immediately begin to form.

-

Maturation: Allow the reaction to slowly warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 4:1) until the acyl chloride is fully consumed.

Phase 3: Workup and Purification

-

Quenching: Quench the reaction by adding 20 mL of saturated aqueous NaHCO3. Stir vigorously for 10 minutes.

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with 1M HCl (20 mL) to remove residual TEA/DMAP, followed by brine (20 mL).

-

Drying: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify via flash column chromatography (Silica gel, gradient elution 5% to 15% EtOAc in Hexanes) to afford 2-ethoxyphenyl 4-methyl-3-nitrobenzoate as a purified solid.

Analytical Validation System

To ensure the integrity of the synthesized compound, the following validation checks must be performed. The protocol is self-validating if the empirical data matches the theoretical parameters outlined below.

Table 2: Expected Analytical Profiles

| Technique | Target Metric | Interpretative Rationale |

| 1H NMR (400 MHz, CDCl3) | ~8.6 ppm (d, 1H) | Aromatic proton adjacent to the nitro group on the benzoate ring. |

| 1H NMR (400 MHz, CDCl3) | ~4.1 ppm (q, 2H) | Methylene protons of the ethoxy group (-OCH2CH3). |

| 1H NMR (400 MHz, CDCl3) | ~2.6 ppm (s, 3H) | Ar-CH3 protons on the benzoate ring. |

| IR Spectroscopy | ~1735 cm⁻¹ | Strong, sharp stretch indicative of the ester carbonyl (C=O). |

| IR Spectroscopy | ~1530 & 1350 cm⁻¹ | Asymmetric and symmetric stretching of the nitro (-NO2) group. |

| LC-MS (ESI+) | m/z 302.10 [M+H]⁺ | Confirms the exact mass of the target ester (C16H15NO5 = 301.10). |

References

- Guidechem. "4-Methyl-3-nitrobenzoic acid 96-98-0 wiki." Guidechem Chemical Database.

- CymitQuimica. "CAS 96-98-0: 4-Methyl-3-nitrobenzoic acid." CymitQuimica Catalog.

- Chem-Impex. "4-Methyl-3-nitrobenzoic acid." Chem-Impex International.

- Benchchem. "Quinolin-8-yl 3,4,4-trichlorobut-3-enoate | Phenolic Ester Synthesis." Benchchem Supplier Database.

Sources

Application Note: Optimal Esterification Protocols for 2-Ethoxyphenyl 4-Methyl-3-Nitrobenzoate Synthesis

Introduction & Mechanistic Rationale

The synthesis of highly substituted aryl esters, such as 2-ethoxyphenyl 4-methyl-3-nitrobenzoate , presents unique thermodynamic and kinetic challenges that render standard Fischer esterification completely ineffective. Fischer esterification relies on an equilibrium process that is poorly suited for phenols because the oxygen lone pair is delocalized into the aromatic ring, drastically reducing its nucleophilicity[1].

In this specific coupling, the nucleophile (2-ethoxyphenol) is further deactivated by the steric hindrance of the ortho-ethoxy group. Conversely, the electrophile (4-methyl-3-nitrobenzoic acid) features an electron-withdrawing nitro group that, while increasing the electrophilicity of the carbonyl carbon once activated, also introduces steric bulk at the meta position.

To overcome these barriers, the carboxylic acid must be converted into a highly reactive acylating agent. This guide details the two most robust methodologies for this transformation:

-

The Acid Chloride (Schotten-Baumann) Route : Driven irreversibly by the loss of HCl, which is trapped by a non-nucleophilic base[2].

-

The Modified Steglich Esterification : A mild, one-pot procedure utilizing a carbodiimide coupling reagent (EDC) to form a highly reactive O-acylisourea intermediate[3].

The Critical Role of DMAP (Expertise Insight): In both pathways, 4-dimethylaminopyridine (DMAP) acts as an indispensable nucleophilic catalyst. DMAP attacks the sterically hindered acid chloride or O-acylisourea to form an N-acylpyridinium intermediate[4],[5]. This intermediate is vastly more electrophilic than the parent activated species and projects the acyl group away from the initial steric bulk, allowing the encumbered 2-ethoxyphenol to attack efficiently and collapse the tetrahedral intermediate[5].

Comparative Analysis of Esterification Routes

To assist in selecting the optimal protocol for your laboratory or scale-up needs, the quantitative and qualitative parameters of both methods are summarized below.

| Parameter | Protocol A: Acid Chloride Route | Protocol B: Modified Steglich Route |

| Activation Agent | Oxalyl Chloride (with cat. DMF) | EDC·HCl |

| Catalyst / Base | DMAP (0.1 eq) / Triethylamine (1.5 eq) | DMAP (0.2 eq) |

| Solvent | Dichloromethane (DCM) | Acetonitrile (Greener alternative) |

| Reaction Temperature | 0 °C → Room Temperature | 0 °C → Room Temperature |

| Typical Yield | 85% – 95% | 75% – 85% |

| Scalability | Excellent (Kilogram scale) | Good (Gram to multi-gram scale) |

| Primary Byproducts | HCl (trapped as TEA·HCl), CO₂, CO | Water-soluble Urea derivative |

| Best Suited For | Industrial scale-up, highly hindered phenols | Mild lab-scale synthesis, avoiding halogenated solvents |

Experimental Workflows & Mechanistic Pathway

Workflow and DMAP-catalyzed mechanism for the synthesis of hindered aryl esters.

Step-by-Step Methodologies

Protocol A: Acid Chloride Route (Recommended for Scale-Up)

This two-step protocol isolates the highly reactive acid chloride to prevent acidic byproducts from degrading the phenol during the coupling phase.

Step 1: Acid Chloride Formation

-

Charge an oven-dried round-bottom flask with 4-methyl-3-nitrobenzoic acid (1.0 eq) and dry dichloromethane (DCM) to achieve a 0.5 M concentration.

-

Add catalytic N,N-dimethylformamide (DMF) (0.05 eq).

-

Causality Insight: DMF reacts with oxalyl chloride to form the active Vilsmeier-Haack reagent, which drastically accelerates the chlorination of the carboxylic acid compared to the uncatalyzed reaction.

-

-

Cool the mixture to 0 °C and dropwise add oxalyl chloride (1.2 eq).

-

Warm to room temperature and stir for 2 hours until gas evolution (CO and CO₂) ceases.

-

Concentrate the mixture under reduced pressure to yield the crude 4-methyl-3-nitrobenzoyl chloride.

Step 2: Esterification 6. Dissolve the crude acid chloride in dry DCM (0.5 M). 7. In a separate dry flask, dissolve 2-ethoxyphenol (1.0 eq), triethylamine (1.5 eq), and DMAP (0.1 eq) in dry DCM.

-

Causality Insight: Triethylamine acts as an HCl sponge to prevent the protonation of the phenol, while DMAP serves as the nucleophilic acyl-transfer catalyst[5].

-

Cool the phenol solution to 0 °C and add the acid chloride solution dropwise over 30 minutes to control the exotherm.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Workup: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove basic amines), saturated aqueous NaHCO₃ (to remove unreacted acid), and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

Protocol B: Greener Steglich Esterification (Mild Lab-Scale)

This protocol utilizes Acetonitrile to avoid halogenated solvents and EDC·HCl to ensure byproducts are easily removed via aqueous washing[6],[3].

-

In a round-bottom flask, combine 4-methyl-3-nitrobenzoic acid (1.0 eq), 2-ethoxyphenol (1.0 eq), and DMAP (0.2 eq) in acetonitrile (0.3 M)[6].

-

Cool the suspension to 0 °C using an ice bath.

-

Causality Insight: Cooling is critical to minimize the 1,3-rearrangement of the O-acylisourea intermediate into an unreactive N-acylurea, a common failure point in carbodiimide couplings[3].

-

-

Add EDC·HCl (1.2 eq) portionwise over 15 minutes.

-

Stir at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for 12–16 hours.

-

Workup: Evaporate the acetonitrile under reduced pressure[6]. Redissolve the crude residue in ethyl acetate.

-

Wash the organic phase with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate to yield the pure ester.

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesis, the reaction must be treated as a self-validating system. Do not proceed to scale-up without confirming the following analytical markers:

-

Thin-Layer Chromatography (TLC): Monitor the reaction using a 20% Ethyl Acetate in Hexanes solvent system. The highly polar 4-methyl-3-nitrobenzoic acid will remain near the baseline, while the target ester (2-ethoxyphenyl 4-methyl-3-nitrobenzoate) will elute with a significantly higher Rf value.

-

Infrared (IR) Spectroscopy: The starting carboxylic acid exhibits a broad O-H stretch (2500–3300 cm⁻¹) and a C=O stretch (~1680–1700 cm⁻¹). Successful conversion is validated by the complete disappearance of the broad O-H stretch and the emergence of a sharp, high-frequency ester C=O stretch (~1735–1750 cm⁻¹) characteristic of aryl esters[4].

-

NMR Spectroscopy: In ¹H NMR, the disappearance of the acidic proton (~11-13 ppm) and the diagnostic shifts of the aromatic protons on both the benzoate and phenoxy rings will confirm the ester linkage.

Sources

- 1. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. Steglich esterification - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. orgosolver.com [orgosolver.com]

- 6. Greener Esterification Methodology | JoVE Journal [jove.com]

Catalytic Synthesis of 2-Ethoxyphenyl 4-Methyl-3-nitrobenzoate: An Application and Protocol Guide

Introduction

2-Ethoxyphenyl 4-methyl-3-nitrobenzoate is a key chemical intermediate with potential applications in the development of novel pharmaceutical agents and functional materials. Its molecular architecture, featuring a nitroaromatic acid moiety linked to an ethoxy-substituted phenol, presents a unique scaffold for further chemical elaboration. The synthesis of this ester, through the formation of a crucial ester linkage between 4-methyl-3-nitrobenzoic acid and 2-ethoxyphenol, can be efficiently achieved through various catalytic methods. This guide provides an in-depth exploration of two powerful and widely adopted catalytic strategies for this transformation: the Steglich esterification and the Mitsunobu reaction.

This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It offers a comprehensive overview of the theoretical underpinnings of these reactions, detailed, field-proven protocols, and guidance on product characterization. The causality behind experimental choices is explained to empower the user to not only replicate the synthesis but also to adapt these methods for other challenging esterifications.

Physicochemical Properties of Reactants

A thorough understanding of the starting materials is fundamental to a successful synthesis. The properties of 4-methyl-3-nitrobenzoic acid and 2-ethoxyphenol are summarized below.

| Property | 4-Methyl-3-nitrobenzoic Acid | 2-Ethoxyphenol |

| CAS Number | 96-98-0[1] | 94-71-3[2] |

| Molecular Formula | C₈H₇NO₄[1][3] | C₈H₁₀O₂[2][4] |

| Molecular Weight | 181.15 g/mol [1][5] | 138.16 g/mol [2][4] |

| Appearance | White to light yellow crystalline powder[1] | Clear colorless to yellow liquid[2] |

| Melting Point | 187-190 °C[1][5] | 20-25 °C[2][6] |

| Boiling Point | Not available | 216-217 °C[2][6] |

| Solubility | Insoluble in water; soluble in ethanol and acetone.[1] | Sparingly soluble in water (9 g/L).[6] |

Catalytic Strategies for Esterification

The formation of an ester bond between a carboxylic acid and a phenol can be challenging due to the lower nucleophilicity of the phenolic hydroxyl group compared to aliphatic alcohols. Direct acid-catalyzed methods like Fischer esterification often require harsh conditions that may not be compatible with sensitive functional groups. Therefore, milder and more efficient catalytic methods are preferred.

The Steglich Esterification: A Carbodiimide-Mediated Coupling

The Steglich esterification is a powerful method that allows for the formation of esters under mild, neutral conditions.[7][8] This makes it particularly suitable for substrates that are sensitive to acid or high temperatures. The reaction relies on a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid. A nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), is crucial for facilitating the acyl transfer to the weakly nucleophilic phenol.

Mechanism of Action:

The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. DMAP, being a superior nucleophile to the phenol, intercepts this intermediate to form a reactive N-acylpyridinium species. This "active ester" is then readily attacked by the phenol to furnish the desired ester product, regenerating the DMAP catalyst. The driving force for the reaction is the formation of the highly stable and insoluble dicyclohexylurea (DCU) byproduct.

Caption: Steglich Esterification Workflow

The Mitsunobu Reaction: A Redox-Based Condensation